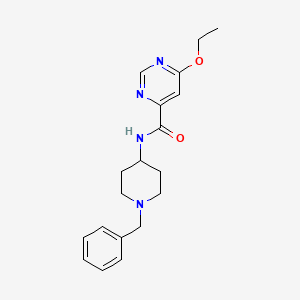

N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic compound. It contains a benzylpiperidine moiety, which is a common structural fragment in various pharmaceuticals . The compound also includes a pyrimidine ring, which is a basic structure in many biological compounds, and an ethoxy group, which is a common substituent in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzylpiperidine and pyrimidine rings, as well as the ethoxy and carboxamide groups, would all contribute to the overall structure. Single-crystal X-ray diffraction is a common method used to determine the crystal structure of a compound .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The benzylpiperidine and pyrimidine rings might undergo substitution or addition reactions, while the ethoxy and carboxamide groups could be involved in condensation or hydrolysis reactions .Applications De Recherche Scientifique

Alzheimer’s Disease Research

The compound N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide has been explored for its potential in combating Alzheimer’s disease. Researchers have developed molecular hybrids involving this compound as multifunctional agents . These agents are designed to address various pathological aspects of Alzheimer’s, such as amyloid plaque formation, metal ion dysregulation, and oxidative stress.

Analgesic Development

In the quest for new analgesics with potent activity and reduced side effects, this compound has served as a starting material. It’s part of a broader study into Fentanyl-derived opioid compounds, which aims to synthesize new pain-relief medications that retain efficacy while minimizing dependency and other adverse effects .

Crystallographic Studies

The compound’s crystal structure has been studied to understand its conformation and properties better. Such studies are crucial for drug design as they provide insights into the molecular shape and potential binding sites, which can influence the compound’s interaction with biological targets .

Neuropathic Pain Treatment

The synthesis and bioactivity of novel compounds for treating neuropathic pain have been a significant area of research. The compound is synthesized as a precursor for developing a range of Fentanyl-based analgesics, aiming to offer relief from chronic pain conditions .

Opioid Compound Synthesis

As an intermediate in the synthesis of new opioid compounds, this molecule contributes to the development of drugs that could potentially offer alternatives to traditional opioids. This is part of ongoing research to find solutions with fewer side effects than current opioid medications .

Drug Design and Synthesis

The compound’s synthesis route has been documented, providing a foundation for further chemical modifications. This information is valuable for chemists looking to design new drugs with specific pharmacological profiles .

Molecular Hybrids for Multifunctional Therapeutics

The creation of molecular hybrids using this compound is a promising approach to developing multifunctional therapeutics. These hybrids can be tailored to target multiple pathways involved in diseases, offering a more comprehensive treatment strategy .

Bioactivity Studies

Research into the bioactivity of compounds like N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide is essential for discovering new therapeutic uses. Studies focus on understanding how these compounds interact with biological systems, which can lead to the development of new medications .

Mécanisme D'action

Target of Action

The primary target of N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a component implicated in the development of Alzheimer’s disease .

Mode of Action

This inhibition could potentially prevent the formation of beta-amyloid peptide, thereby interfering with the progression of Alzheimer’s disease .

Biochemical Pathways

Given its target, it is reasonable to assume that it impacts the amyloidogenic pathway involved in the production of beta-amyloid peptide .

Result of Action

The molecular and cellular effects of N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide’s action would likely involve a reduction in the production of beta-amyloid peptide due to the inhibition of Beta-secretase 1 . This could potentially lead to a decrease in the formation of beta-amyloid plaques, a characteristic feature of Alzheimer’s disease .

Safety and Hazards

Propriétés

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-2-25-18-12-17(20-14-21-18)19(24)22-16-8-10-23(11-9-16)13-15-6-4-3-5-7-15/h3-7,12,14,16H,2,8-11,13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXBOSFLCOMGEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-6-ethoxypyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-6-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2868747.png)

![6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B2868749.png)

![8-(3-((4-methoxyphenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868752.png)

![(E)-1-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-3-phenylprop-2-en-1-ol](/img/structure/B2868757.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2868759.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2868760.png)

![1-phenyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2868761.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2868766.png)